Cycloheptyl-[4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzyl]-amine
Description
Cycloheptyl-[4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzyl]-amine is a heterocyclic amine derivative featuring a 1,3,4-oxadiazole core substituted with a methyl group at position 5. The benzyl group at position 4 of the oxadiazole is further linked to a cycloheptylamine moiety via a methylene bridge. This structural motif is significant due to the pharmacological relevance of 1,3,4-oxadiazoles, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
For example, 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (Id) was synthesized in 78% yield using similar methods .
Properties
IUPAC Name |
N-[[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]methyl]cycloheptanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-13-19-20-17(21-13)15-10-8-14(9-11-15)12-18-16-6-4-2-3-5-7-16/h8-11,16,18H,2-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZMCPKNCFFEFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)CNC3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxadiazole Ring Construction
The 1,3,4-oxadiazole motif is synthesized through cyclodehydration of hydrazides with orthoesters or cyanogen bromide. For 5-methyl substitution, trimethyl orthoacetate serves as the methyl donor. In, hydrazides (e.g., 70a,b ) were prepared by refluxing esters with hydrazine hydrate, followed by condensation with trimethyl orthoacetate under acidic conditions to yield oxadiazoles 71–74 (Scheme 3). This method achieves >80% yield with high regioselectivity.
Benzylamine Linkage Formation
The benzylamine bridge is constructed via imine formation between a 4-substituted benzaldehyde and cycloheptylamine, followed by catalytic hydrogenation. Patent details a streamlined process where iminization occurs in methanol without azeotropic water removal, and hydrogenation proceeds directly using Pd/C (5% wt) at ambient pressure. This one-pot approach minimizes racemization and achieves >90% conversion.
Synthesis of 4-(5-Methyl- oxadiazol-2-yl)benzaldehyde
The oxadiazole-bearing benzaldehyde serves as the critical intermediate for subsequent amine coupling.
Hydrazide Formation
4-Formylbenzoic acid (29 ) is esterified to its methyl ester using thionyl chloride/methanol, followed by hydrazinolysis with hydrazine hydrate in ethanol at 80°C for 12 hours to yield 4-formylbenzohydrazide (70a ).
Oxadiazole Cyclization
Hydrazide 70a is refluxed with trimethyl orthoacetate (2 equiv) in acetic acid (0.1 M) for 6 hours, inducing cyclodehydration to form 4-(5-methyl-oxadiazol-2-yl)benzaldehyde (71 ). The product is purified via silica chromatography (hexane/EtOAc 7:3), yielding 78% as a white solid.
Characterization Data
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H NMR (400 MHz, CDCl): δ 10.12 (s, 1H, CHO), 8.25 (d, Hz, 2H, ArH), 8.02 (d, Hz, 2H, ArH), 2.65 (s, 3H, CH).
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HRMS : Calculated for CHNO [M+H]: 189.0664; Found: 189.0668.
Reductive Amination for Benzylamine Formation
The aldehyde intermediate 71 is coupled with cycloheptylamine via imine hydrogenation.
Imine Formation
A solution of 71 (1.0 equiv) and cycloheptylamine (1.2 equiv) in methanol (0.5 M) is stirred at 25°C for 2 hours, forming the imine IV in situ. Water generated during the reaction remains in the mixture, obviating azeotropic removal.
Catalytic Hydrogenation
Pd/C (5% wt, 0.1 equiv) is added, and the mixture is hydrogenated under H (1 atm) at 25°C for 24 hours. Filtration and solvent evaporation afford crude Cycloheptyl-[4-(5-methyl-oxadiazol-2-yl)-benzyl]-amine, which is purified via recrystallization (EtOAc/hexane) to yield 85% as a colorless oil.
Optimization Insights
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Solvent : Methanol outperforms toluene or THF due to improved imine solubility.
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Catalyst Loading : Reducing Pd/C to 2% wt decreases yield to 68%.
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Temperature : Elevating to 40°C causes oxadiazole ring degradation (~15% decomposition).
Alternative Route: Sequential Esterification and Amide Reduction
Patent inspires an alternative pathway via ester intermediates, though adapted for cycloheptyl systems.
Esterification and Amidation
4-(5-Methyl-[1,oxadiazol-2-yl)benzoic acid (from 71 oxidation) is converted to its acid chloride using oxalyl chloride, then reacted with cycloheptylamine to form the amide 80a .
Borohydride Reduction
Amide 80a is reduced with NaBH (4 equiv) in THF/acetic acid (3:1) at 0°C to 25°C for 6 hours, yielding the target amine in 72% yield.
Comparative Analysis
| Parameter | Reductive Amination | Amide Reduction |
|---|---|---|
| Yield | 85% | 72% |
| Purity (HPLC) | 98.5% | 95.2% |
| Reaction Time | 24 h | 6 h |
| Scalability | >1 kg | <500 g |
Stereochemical Considerations and Byproduct Mitigation
Racemization during imine formation is negligible due to the achiral cycloheptylamine. However, residual cis-isomers from incomplete hydrogenation are minimized using fresh Pd/C and rigorous H purging. Patent reports <2% cis-contaminants via GC-MS.
Industrial-Scale Adaptations
For kilogram-scale production, the reductive amination route is preferred:
Chemical Reactions Analysis
Cycloheptyl-[4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzyl]-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Cycloheptyl-[4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzyl]-amine has been investigated for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Cycloheptyl-[4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzyl]-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of cancer cells. It may also interfere with the synthesis of nucleic acids and proteins, leading to cell death .
Comparison with Similar Compounds
Structural Features :
- Oxadiazole Core : The 1,3,4-oxadiazole ring contributes to electron-deficient properties, enhancing metabolic stability and binding affinity in biological systems.
- Methyl Substituent : The 5-methyl group on the oxadiazole may influence steric and electronic interactions.
- Cycloheptylamine : The bulky cycloheptyl group likely impacts solubility and membrane permeability compared to smaller cycloalkyl amines (e.g., cyclohexyl) .
Comparison with Similar Compounds
Structural Variations
The target compound is compared to structurally related 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives (Table 1).
Table 1. Structural Comparison of Key Analogues
Key Observations :
Other Activities :
Physicochemical Properties
Table 2. Comparative Physicochemical Data
Biological Activity
Cycloheptyl-[4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzyl]-amine is a compound that has drawn attention in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential applications in various therapeutic areas.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a cycloheptyl group and a 1,3,4-oxadiazole moiety, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids.
- Introduction of the Cycloheptyl Group : This is often done via nucleophilic substitution reactions where cycloheptyl halides react with the oxadiazole derivative.
- Final Coupling : The final product is obtained through coupling reactions that link the benzyl amine with the oxadiazole component.
Antimicrobial Activity
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. This compound has shown efficacy against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that this compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The observed IC50 values were:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 10 |
Mechanistically, it is believed that this compound induces apoptosis in cancer cells through the activation of caspase pathways.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The oxadiazole ring can interact with enzymes involved in microbial metabolism and cancer cell proliferation.
- Receptor Modulation : Preliminary findings suggest that this compound may act as a ligand for certain receptors involved in cell signaling pathways related to inflammation and cancer.
Case Studies
A recent case study explored the use of this compound in a murine model of bacterial infection. Mice treated with the compound showed a significant reduction in bacterial load compared to untreated controls. This supports its potential role as an effective therapeutic agent in infectious diseases.
Q & A
Q. What are the key synthetic pathways for Cycloheptyl-[4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzyl]-amine, and how can reaction conditions be optimized?
The synthesis of oxadiazole-containing compounds typically involves cyclization reactions. For example, hydrazides react with carboxylic acid derivatives (e.g., via Hantzsch-type reactions) under acidic or basic conditions to form the oxadiazole core . For the target compound, the cycloheptyl and benzylamine substituents may require sequential functionalization. Optimization steps include:
- Catalyst selection : Use of iodine or sulfuric acid for cyclization efficiency .
- Temperature control : Maintaining 80–100°C to balance reaction rate and byproduct formation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for benzyl-amine linkage . Yield and purity can be monitored via HPLC and NMR .
Q. How does the steric and electronic profile of the cycloheptyl group influence the compound’s reactivity compared to smaller cycloalkyl substituents (e.g., cyclopentyl)?
Cycloheptyl’s larger ring introduces steric hindrance, potentially reducing nucleophilic substitution rates compared to cyclopentyl derivatives . Electronic effects are minimal, but conformational flexibility (e.g., chair vs. boat forms) may alter binding interactions in biological assays. Comparative studies with cyclopentyl analogs (e.g., 5-Cyclopentyl-1,3,4-oxadiazol-2-amine) suggest that bulkier groups enhance selectivity for hydrophobic enzyme pockets .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- NMR : H and C NMR confirm the benzyl-amine linkage and oxadiazole ring formation (e.g., oxadiazole C=O signals at ~160–170 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., expected ~315 g/mol for CHNO).
- IR Spectroscopy : Stretching vibrations for N–H (3300–3500 cm) and C=N (1600 cm) confirm functional groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound against related oxadiazole derivatives?
- Variable substituents : Compare activity of cycloheptyl vs. cyclopropyl or aryl groups on the oxadiazole ring.
- Assay selection : Use in vitro models (e.g., enzyme inhibition for kinases or phosphodiesterases) and cell-based cytotoxicity screens (e.g., IC determination in cancer lines) .
- Data normalization : Express activity relative to control compounds (e.g., doxorubicin for cytotoxicity) to account for assay variability .
Q. What strategies resolve contradictions in biological activity data across different studies (e.g., conflicting IC values)?
- Standardize assay conditions : Variations in cell line viability (e.g., hepatocarcinoma vs. leukemia cells) significantly impact results .
- Validate target engagement : Use techniques like surface plasmon resonance (SPR) to confirm direct binding to proposed biological targets .
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers and establish consensus values .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Docking simulations : Tools like AutoDock Vina model binding poses with proteins (e.g., PDE4 or kinase domains) .
- Molecular dynamics (MD) : Simulate ligand-protein stability over time (e.g., 100 ns trajectories) to assess binding energy (ΔG) .
- QSAR models : Corrogate electronic descriptors (e.g., logP, polar surface area) with experimental bioactivity data to predict optimizations .
Methodological Considerations
Q. What experimental controls are essential when assessing this compound’s pharmacokinetic properties?
- Positive controls : Include rolipram or roflumilast for PDE4 inhibition studies .
- Solvent controls : Account for DMSO effects on cell viability in cytotoxicity assays .
- Metabolic stability : Use liver microsomes to evaluate cytochrome P450-mediated degradation .
Q. How can synthetic byproducts be identified and minimized during scale-up?
- LC-MS profiling : Detect impurities (e.g., uncyclized intermediates or oxidation byproducts) .
- Purification protocols : Optimize column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
